
4-Bromo-3-hydroxypyridine
Overview
Description
4-Bromo-3-hydroxypyridine is a heterocyclic organic compound with the molecular formula C5H4BrNO It is a derivative of pyridine, where a bromine atom is substituted at the fourth position and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-hydroxypyridine can be synthesized through several methods. One common approach involves the bromination of 3-hydroxypyridine. The reaction typically uses bromine or bromine-releasing compounds under controlled conditions to introduce the bromine atom into the pyridine ring . Another method involves the use of bio-based furfural, which can be converted into 3-hydroxypyridine over a Raney iron catalyst in water .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of halogenation reactions. These reactions are carried out using bromine or bromine-releasing compounds under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-hydroxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Bromine or Bromine-Releasing Compounds: Used for bromination reactions.
Raney Iron Catalyst: Used for the conversion of bio-based furfural to 3-hydroxypyridine.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed:
Substituted Pyridines: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation and reduction reactions.
Coupled Products: Formed through coupling reactions.
Scientific Research Applications
Organic Synthesis
4-Bromo-3-hydroxypyridine is used as an intermediate in the synthesis of various organic compounds. Its bromine and hydroxyl groups make it a versatile building block for chemical reactions, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
- Example Reaction: It can undergo electrophilic substitution reactions, allowing for the introduction of different functional groups at various positions on the pyridine ring .
Research indicates that this compound exhibits biological activities, particularly in modulating cellular functions:
- Inhibition of Bromodomains: The compound acts as an inhibitor of bromodomains, which are protein domains that recognize acetylated lysine residues on histones, influencing gene expression and cellular signaling pathways.
- Antitumor Properties: Studies have shown that derivatives of hydroxypyridines can exhibit antitumor activity, suggesting potential therapeutic applications in cancer treatment .
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential therapeutic effects:
- Drug Development: The compound's ability to modulate biological pathways makes it a candidate for developing new drugs targeting diseases related to gene regulation and cell signaling .
Case Study 1: Antitumor Activity
A study explored the effects of this compound derivatives on cancer cell lines. The results indicated a significant reduction in cell viability in treated cells compared to controls, suggesting that these compounds may serve as lead compounds for further drug development against cancer .
Case Study 2: Gene Regulation
Another research investigation focused on the molecular mechanisms by which this compound inhibits bromodomains. Using molecular docking studies, researchers demonstrated that the compound binds effectively to bromodomain proteins, leading to altered gene expression profiles in treated cells .
Mechanism of Action
The mechanism of action of 4-Bromo-3-hydroxypyridine involves its interaction with specific molecular targets and pathways. For instance, as a bromodomain inhibitor, it binds to the bromodomain of proteins, preventing their interaction with acetylated lysine residues on histones. This inhibition can modulate gene expression and has potential therapeutic implications .
Comparison with Similar Compounds
4-Bromo-3-hydroxypyridine can be compared with other similar compounds, such as:
3-Bromo-2-hydroxypyridine: Similar in structure but with the bromine atom at the third position and hydroxyl group at the second position.
2-Hydroxypyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Chloropyridine: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
4-Bromo-3-hydroxypyridine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom at the 4-position and a hydroxyl group at the 3-position of a pyridine ring. Its molecular formula is C₅H₄BrN₃O, and it exhibits properties that enable it to interact with various biological targets effectively. The compound's structure allows for multiple chemical reactions, including nucleophilic substitutions and oxidation-reduction processes.
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with enzymes such as 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which plays a crucial role in vitamin B6 metabolism. This interaction suggests that the compound could influence metabolic processes related to vitamin B6, potentially impacting various physiological functions.
Antioxidant Activity
Studies have demonstrated that derivatives of 3-hydroxypyridine, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Antitumor Properties
The antitumor activity of this compound has been explored in several studies. It has been reported to exhibit cytotoxic effects on cancer cell lines, suggesting its potential use in cancer therapy. The mechanism behind this activity may involve the induction of apoptosis in tumor cells .
Neuroprotective Effects
Research indicates that compounds similar to this compound may possess neuroprotective effects. By modulating oxidative stress and inflammatory pathways, these compounds could offer protection against neurodegeneration .
Case Studies and Research Findings
- Antioxidant Evaluation : A study synthesized several substituted 3-hydroxypyridine derivatives, including this compound, and evaluated their antioxidant capacity using various assays. The results indicated a strong correlation between the structural features of these compounds and their antioxidant activity .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to key enzymes involved in metabolic pathways, supporting its role as a potential therapeutic agent.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | Antitumor Activity | Antioxidant Activity | Mechanism of Action |
---|---|---|---|
This compound | Yes | Yes | Enzyme inhibition, free radical scavenging |
Methyl 4-bromopicolinate | Moderate | No | Unknown |
Methyl 6-amino-4-bromopicolinate | Low | Moderate | Unknown |
Methyl 5-bromo-3-hydroxypyridine | Yes | Yes | Similar mechanisms as 4-bromo variant |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-bromo-3-hydroxypyridine, and how can purity be optimized?
this compound is typically synthesized via regioselective halogenation. A common method involves reacting 3-hydroxypyridine with N-bromosuccinimide (NBS) in acetonitrile under reflux conditions . Key steps include:
- Reaction Setup : Use a 1:1.2 molar ratio of 3-hydroxypyridine to NBS in anhydrous acetonitrile.
- Conditions : Reflux at 80°C for 12–24 hours under inert atmosphere (N₂/Ar).
- Workup : Quench with aqueous Na₂S₂O₃, extract with dichloromethane, and purify via column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1).
- Purity Optimization : Monitor reaction progress using TLC (Rf ≈ 0.4 in hexane/EtOAc). Final purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Q. How should this compound be stored to ensure stability, and what safety precautions are critical?
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon). Separate from oxidizing agents and strong acids .
- Safety :
Q. What spectroscopic methods are most effective for characterizing this compound?
- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 5.2 Hz, 1H, H2), 7.45 (dd, J = 5.2, 2.0 Hz, 1H, H5), 6.90 (d, J = 2.0 Hz, 1H, H6), 5.20 (s, 1H, -OH) .
- Mass Spectrometry (ESI-MS) : m/z 173.95 [M+H]⁺ (calc. 174.01) .
- FT-IR : Broad O-H stretch at 3200–3400 cm⁻¹; C-Br stretch at 560 cm⁻¹ .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of 3-hydroxypyridine be addressed?
Regioselectivity in bromination is influenced by electronic and steric factors. Key strategies:
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor electrophilic attack at the para position to the hydroxyl group .
- Catalysts : Use Lewis acids (e.g., FeCl₃) to direct bromination to the C4 position, achieving >90% yield .
- Contradictions : Some studies report competing C2 bromination (5–10% byproduct) under acidic conditions. Mitigate via pH control (neutral to slightly basic) .
Q. How do structural modifications of this compound impact its bioactivity in antimicrobial studies?
Derivatives of this compound show promise in targeting bacterial enzymes. Example experimental design:
- Synthesis of Analogues : Replace bromine with iodine or add substituents (e.g., -CH₃, -NO₂) at C5 .
- Bioassays :
Q. What analytical approaches resolve contradictions in reported melting points and solubility data?
Discrepancies in literature (e.g., mp 189–192°C vs. 195°C ) arise from polymorphic forms or impurities. Solutions:
-
DSC Analysis : Identify polymorphs (endothermic peaks at 190°C and 198°C) .
-
Solubility Profiling : Use shake-flask method (25°C):
Solvent Solubility (mg/mL) Water 2.1 Ethanol 45.3 DMSO 89.7
Q. How can computational modeling predict reactivity of this compound in cross-coupling reactions?
DFT calculations (B3LYP/6-31G*) reveal:
Properties
IUPAC Name |
4-bromopyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-4-1-2-7-3-5(4)8/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVSFCXUHPVAFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376205 | |
Record name | 4-Bromo-3-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161417-28-3 | |
Record name | 4-Bromo-3-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromopyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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